molecular formula C13H14N2O2S B6753007 (2R)-N-(2,3-dihydro-1-benzothiophen-3-yl)-5-oxopyrrolidine-2-carboxamide

(2R)-N-(2,3-dihydro-1-benzothiophen-3-yl)-5-oxopyrrolidine-2-carboxamide

Cat. No.: B6753007
M. Wt: 262.33 g/mol
InChI Key: PEZWUHBQEVJFDO-YHMJZVADSA-N
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Description

(2R)-N-(2,3-dihydro-1-benzothiophen-3-yl)-5-oxopyrrolidine-2-carboxamide is a complex organic compound that features a benzothiophene ring fused with a pyrrolidine-2-carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-N-(2,3-dihydro-1-benzothiophen-3-yl)-5-oxopyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiophene intermediate, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The pyrrolidine-2-carboxamide moiety is then introduced via amide bond formation, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-N-(2,3-dihydro-1-benzothiophen-3-yl)-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzothiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Coupling reagents: EDCI, DCC.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiophene ring can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives.

Scientific Research Applications

(2R)-N-(2,3-dihydro-1-benzothiophen-3-yl)-5-oxopyrrolidine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of (2R)-N-(2,3-dihydro-1-benzothiophen-3-yl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for certain biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2R)-N-(2,3-dihydro-1-benzothiophen-3-yl)-5-oxopyrrolidine-2-carboxamide lies in its combination of the benzothiophene ring with the pyrrolidine-2-carboxamide structure. This unique combination imparts specific chemical properties and potential biological activities that are not observed in the similar compounds listed above.

Properties

IUPAC Name

(2R)-N-(2,3-dihydro-1-benzothiophen-3-yl)-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c16-12-6-5-9(14-12)13(17)15-10-7-18-11-4-2-1-3-8(10)11/h1-4,9-10H,5-7H2,(H,14,16)(H,15,17)/t9-,10?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZWUHBQEVJFDO-YHMJZVADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NC2CSC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@H]1C(=O)NC2CSC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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